molecular formula C8H7N3O2 B1446716 5-Amino-7-azaindole-2-carboxylic acid CAS No. 1260385-74-7

5-Amino-7-azaindole-2-carboxylic acid

Cat. No. B1446716
M. Wt: 177.16 g/mol
InChI Key: VWHLUZNJRYXVRE-UHFFFAOYSA-N
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Description

5-Amino-7-azaindole-2-carboxylic acid is a chemical compound with the molecular formula C8H7N3O2 . It is a heterocyclic molecule that can be utilized as a pharmaceutical building block . It is also a reactant for the synthesis of azaindol derivatives .


Synthesis Analysis

The synthesis of 7-azaindoles often involves initial Sonogashira coupling of a 3-halosubstituted-2-aminopyridine . The intermediate alkynylpyridines are then exposed to a variety of different reaction conditions and reagents to afford the desired azaindoles . A novel one-pot method for selectively synthesizing 7-azaindoles has also been developed, which involves reactions between the readily available 2-fluoro-3-methylpyridine and arylaldehydes .


Molecular Structure Analysis

The molecular structure of 7-azaindole effectively breaks up carboxylic acid dimers by stronger complemental hydrogen bonding to the COOH moiety, enabling drastic simplification and acceleration of VCD spectra calculations .


Chemical Reactions Analysis

7-Azaindole breaks carboxylic acid dimers and simplifies VCD spectra analyses of natural products . It provides a perfectly complemental structure that can interact through its basic site with the O–H and through the N–H with the carbonyl functionality of the carboxylic acid .

Scientific Research Applications

Synthesis and Chemistry

  • A practical route to the 7-azaindole framework, including derivatives like 5-Amino-7-azaindole-2-carboxylic acid, has been developed using cyclocondensation of various compounds. This process is useful in diversity-oriented synthesis (DOS) (Vilches-Herrera et al., 2012).
  • Acid catalysis in the excited state of 7-azaindole forms a cyclic hydrogen-bonded complex, demonstrating its potential as an acid-derivative probe in hydrophobic environments (Chang et al., 1994).
  • Ruthenium(II)-catalyzed C-H aminocarbonylation of N-(hetero)aryl-7-azaindoles with isocyanates shows selective site reactivity, highlighting its potential in creating 7-azaindole derivatives with diverse functional groups (Jeong et al., 2018).

Biological Applications and Materials Science

  • The photophysics of 7-azaindole, a key component of 5-Amino-7-azaindole-2-carboxylic acid, has been studied extensively for its use in biological probes and imaging. Its derivatives have also found applications in organic light emitting diodes and show unusual reactivity in chemical bond activation (Zhao & Wang, 2010).
  • 7-Azaindole derivatives, including 5-Amino-7-azaindole-2-carboxylic acid, have shown potential in the development of fungicides and agrochemicals, as well as functional materials (Minakata et al., 1992).

Safety And Hazards

The safety data sheet for a related compound, 7-Azaindole, advises avoiding breathing dust/fume/gas/mist/vapors/spray, washing skin thoroughly after handling, not eating, drinking or smoking when using this product, and using only outdoors or in a well-ventilated area .

Future Directions

The determination of absolute configurations of carboxylic acids by vibrational circular dichroism (VCD) spectroscopy is often complicated by self-aggregation and the subsequent need to compute the spectra of the aggregates. The use of 7-azaindole effectively breaks up these aggregates by stronger complemental hydrogen bonding to the COOH moiety, enabling drastic simplification and acceleration of VCD spectra calculations . This suggests potential future directions in the study and application of 7-azaindole and its derivatives.

properties

IUPAC Name

5-amino-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7N3O2/c9-5-1-4-2-6(8(12)13)11-7(4)10-3-5/h1-3H,9H2,(H,10,11)(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VWHLUZNJRYXVRE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C2C=C(NC2=NC=C1N)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

177.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Amino-7-azaindole-2-carboxylic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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